molecular formula C7H4ClNO2 B064816 4-Nitrosobenzoyl chloride CAS No. 176843-81-5

4-Nitrosobenzoyl chloride

Cat. No. B064816
M. Wt: 169.56 g/mol
InChI Key: QCHCCHKRLSUSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrosobenzoyl chloride is a chemical compound that is widely used in scientific research for its unique properties. It is a yellowish crystalline powder that is soluble in organic solvents. This compound is used for various purposes, including as a reagent for the synthesis of other compounds, as a catalyst in certain reactions, and as a probe for studying biological systems.

Scientific Research Applications

4-Nitrosobenzoyl chloride is used in various scientific research applications. It is commonly used as a reagent for the synthesis of other compounds. It is also used as a catalyst in certain reactions, such as the synthesis of β-lactams. Additionally, it is used as a probe for studying biological systems, such as the detection of reactive oxygen species in cells.

Mechanism Of Action

The mechanism of action of 4-Nitrosobenzoyl chloride is not fully understood. However, it is known to undergo a photochemical reaction upon exposure to light. This reaction generates a nitric oxide radical, which can react with other molecules in the system. The nitric oxide radical is known to have various physiological and biochemical effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Nitrosobenzoyl chloride are diverse. It is known to have antioxidant properties, which can protect cells from oxidative stress. It is also known to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Nitrosobenzoyl chloride in lab experiments is its versatility. It can be used for various purposes, including as a reagent, catalyst, and probe. Additionally, it is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using this compound is its instability. It can decompose upon exposure to light or air, which can affect the accuracy of experimental results.

Future Directions

There are many future directions for research involving 4-Nitrosobenzoyl chloride. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy and safety in treating cancer. Additionally, its antioxidant properties make it a potential candidate for the treatment of oxidative stress-related diseases. Another area of interest is its use as a probe for studying biological systems. Further studies are needed to fully understand its mechanism of action and how it can be used to study various biological processes.
Conclusion:
In conclusion, 4-Nitrosobenzoyl chloride is a versatile compound that has many scientific research applications. Its synthesis method is relatively simple, and it can be used for various purposes, including as a reagent, catalyst, and probe. Its mechanism of action is not fully understood, but it is known to have various biochemical and physiological effects. While it has many advantages for use in lab experiments, it also has limitations due to its instability. Further research is needed to fully understand its potential as an anti-cancer agent and its use as a probe for studying biological systems.

Synthesis Methods

The synthesis of 4-Nitrosobenzoyl chloride can be achieved by reacting 4-Nitrobenzoic acid with thionyl chloride in the presence of dimethylformamide. The reaction yields 4-Nitrosobenzoyl chloride and hydrogen chloride gas. The reaction can be represented as follows:
4-Nitrobenzoic acid + SOCl2 + DMF → 4-Nitrosobenzoyl chloride + HCl

properties

CAS RN

176843-81-5

Product Name

4-Nitrosobenzoyl chloride

Molecular Formula

C7H4ClNO2

Molecular Weight

169.56 g/mol

IUPAC Name

4-nitrosobenzoyl chloride

InChI

InChI=1S/C7H4ClNO2/c8-7(10)5-1-3-6(9-11)4-2-5/h1-4H

InChI Key

QCHCCHKRLSUSRV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)Cl)N=O

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)N=O

synonyms

Benzoyl chloride, 4-nitroso- (9CI)

Origin of Product

United States

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